

Application Notes and Protocols: SR14150 for Mouse Studies

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Compound of Interest

Compound Name: SR14150

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Introduction

SR14150 is a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also exhibiting partial agonist activity at the μ -opioid receptor.[1][2][3] This dual activity makes it a compound of interest for investigating pain pathways and developing novel analgesics.[1][4] Preclinical studies in mice have demonstrated its potential in modulating nociception, particularly in chronic pain states.[1] This document provides a summary of recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways based on published mouse studies.

Data Presentation

The following table summarizes the dosages of **SR14150** used in various mouse models as reported in the literature.

Mouse Model	Assay	Dose Range	Route of Administration	Observed Effects	Reference
Spinal Nerve Ligation (SNL)	Tail-Flick (Antinociception)	3 - 10 mg/kg	Subcutaneous (s.c.)	Increased tail-flick latency (antinociception). The 10 mg/kg dose produced effects similar to 10 mg/kg morphine.	[1]
Spinal Nerve Ligation (SNL)	Von Frey (Mechanical Allodynia)	10 mg/kg	Subcutaneous (s.c.)	Significant antiallodynic effect, similar to morphine.	[1]
Naive Mice	Tail-Flick (Antinociception)	30 mg/kg	Subcutaneous (s.c.)	Produced antinociception similar to 15 mg/kg morphine; this effect was reversed by naloxone.	[3]

Note: Higher doses of **SR14150** (above 10 mg/kg) have been associated with sedation and loss of muscle tone in some studies.[1] Researchers should carefully consider the potential for these side effects when designing experiments.

Experimental Protocols

Assessment of Antinociception using the Tail-Flick Test

This protocol is adapted from studies investigating the analgesic effects of **SR14150** in mice.[\[1\]](#)
[\[3\]](#)

a. Animals:

- Male adult mice (specific strain, e.g., C57BL/6, as used in the cited literature).
- Animals should be acclimated to the housing facility for at least one week before the experiment.

b. Materials:

- **SR14150** hydrochloride salt.
- Vehicle solution: 1-2% dimethyl sulfoxide (DMSO) and 0.5% aqueous hydroxypropylcellulose.[\[1\]](#)
- Positive control: Morphine hydrochloride dissolved in water.[\[1\]](#)
- Tail-flick apparatus.
- Syringes and needles for subcutaneous injection.

c. Procedure:

- Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail on the radiant heat source of the tail-flick apparatus. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
- Drug Administration:
 - Dissolve **SR14150** in the vehicle solution to the desired concentration.
 - Administer **SR14150** subcutaneously (s.c.) at the desired dose (e.g., 3, 10, or 30 mg/kg).
[\[1\]](#)[\[3\]](#) The injection volume should be adjusted based on the animal's weight (e.g., 0.1 ml/25 g).[\[1\]](#)
 - Administer the vehicle to the control group and morphine to the positive control group.

- Testing: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect. The 60-minute time point has been used in previous studies.[3]
- Data Analysis: Express the data as the percentage of maximal possible effect (%MPE) calculated using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.

Assessment of Mechanical Allodynia using the Von Frey Test

This protocol is based on studies evaluating the effect of **SR14150** on mechanical sensitivity in a mouse model of chronic pain.[1]

a. Animals:

- Mice with induced chronic pain (e.g., Spinal Nerve Ligation model).
- Sham-operated mice should be used as controls.

b. Materials:

- **SR14150** hydrochloride salt.
- Vehicle solution (as described above).
- Positive control: Morphine hydrochloride.
- Set of calibrated von Frey filaments.
- Testing chambers with a wire mesh floor.

c. Procedure:

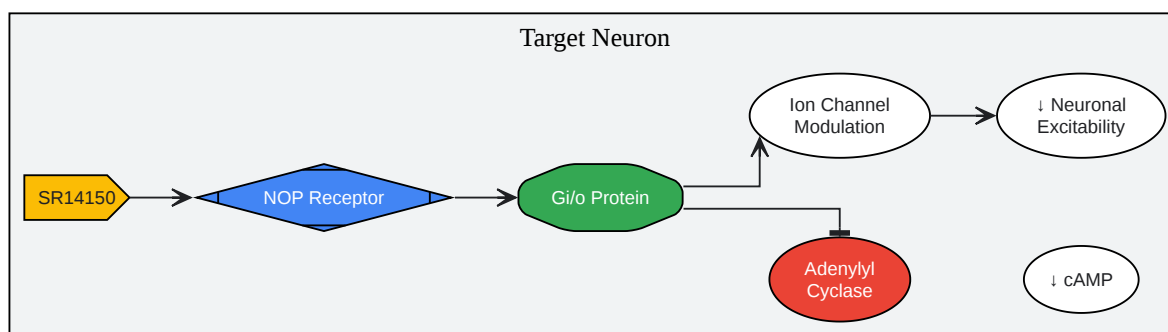
- Acclimation: Place the mice in the testing chambers and allow them to acclimate for at least 15-30 minutes before testing.

- Drug Administration: Administer **SR14150** (e.g., 10 mg/kg, s.c.), vehicle, or morphine as described in the previous protocol.[1]
- Testing:
 - At a specific time point after injection (e.g., 60 minutes), apply the von Frey filaments to the plantar surface of the hind paw.[1]
 - Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range and, depending on the response (paw withdrawal or no response), use a progressively thinner or thicker filament.
- Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980).

Visualization of Pathways and Workflows

Signaling Pathway of SR14150

SR14150 exerts its effects primarily through the NOP receptor, a G-protein coupled receptor (GPCR).[5] Upon activation, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability.[6]

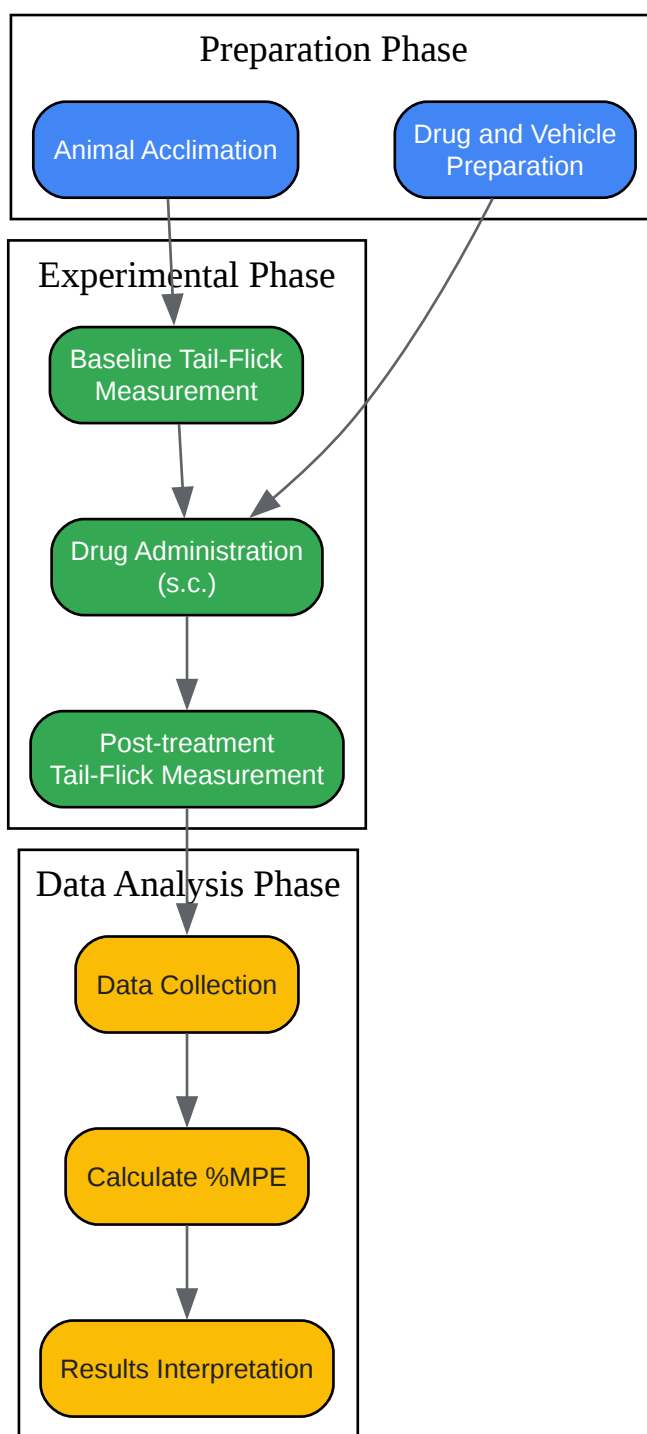


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Caption: **SR14150** signaling cascade via the NOP receptor.

Experimental Workflow for Antinociception Study

The following diagram illustrates a typical experimental workflow for assessing the antinociceptive properties of **SR14150** in mice.



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Caption: Workflow for a mouse tail-flick antinociception study.

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